
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a scaffold for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole
- 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-triazole
- 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiazole
Comparison: Compared to similar compounds, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring. This sulfur atom can impart different chemical and biological properties, such as increased reactivity and potential for forming specific interactions with biological targets. The presence of the pyrrolidine ring also contributes to its distinct characteristics, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H13N3S |
|---|---|
Molekulargewicht |
183.28 g/mol |
IUPAC-Name |
3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H13N3S/c1-6-9-8(12-10-6)7-3-4-11(2)5-7/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
BCGHNIYMRAXWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=N1)C2CCN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



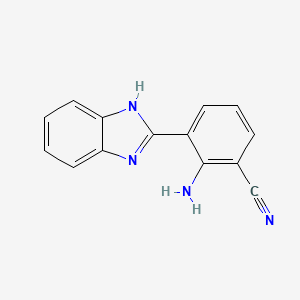
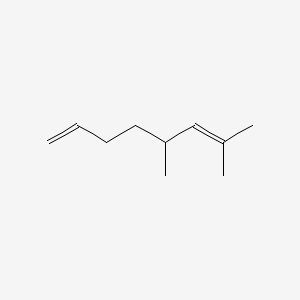
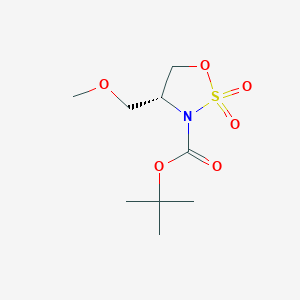
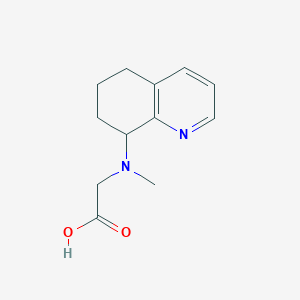
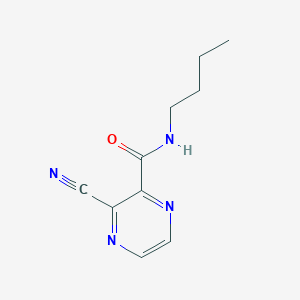
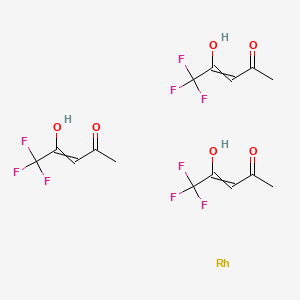
![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)
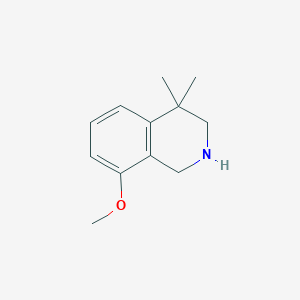

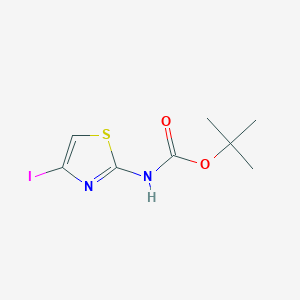

![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)

